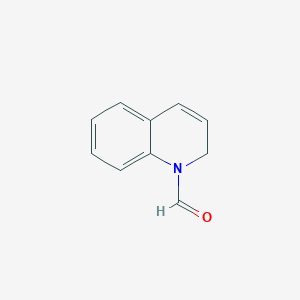

Quinoline-1(2H)-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

61561-70-4 |

|---|---|

Molecular Formula |

C10H9NO |

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2H-quinoline-1-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-6,8H,7H2 |

InChI Key |

BBRVEUKQSXUATK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CC=CC=C2N1C=O |

Origin of Product |

United States |

Foundational & Exploratory

Quinoline-1(2H)-carbaldehyde chemical structure and properties

An In-Depth Technical Guide to 1,2-Dihydroquinoline-1-carbaldehyde: Structure, Synthesis, and Scientific Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-Dihydroquinoline-1-carbaldehyde, a heterocyclic compound of increasing interest to the scientific community. While the aromatic quinoline core is a well-established pharmacophore in drug discovery, its dihydro-N-formyl derivative presents unique structural and electronic properties that make it a compelling scaffold for novel chemical synthesis and medicinal chemistry applications. This document elucidates the molecule's structure, proposes a robust synthetic pathway with detailed experimental protocols, predicts its spectroscopic characteristics, and discusses its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction and Nomenclature

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] Typically, research focuses on the fully aromatic quinoline ring system. However, its partially saturated analogue, 1,2-dihydroquinoline, offers a three-dimensional geometry and different electronic properties. The subject of this guide, 1,2-Dihydroquinoline-1-carbaldehyde (also referred to as N-formyl-1,2-dihydroquinoline), introduces a formyl group onto the nitrogen atom of the dihydroquinoline core.

This seemingly simple modification from an aromatic quinoline carbaldehyde to an N-formyl dihydroquinoline fundamentally alters the molecule's character:

-

From Imine to Amide: The nitrogen atom is part of a formamide functional group, not an imine within an aromatic system. This changes its basicity, nucleophilicity, and overall reactivity.

-

Geometric Flexibility: The C2 carbon is sp³-hybridized, introducing a stereocenter and lending the dihydropyridine ring a non-planar conformation.

-

Distinctive Reactivity: The presence of the N-formyl group and the dihydro- nature of the ring system opens up unique avenues for chemical transformation compared to its aromatic counterparts.

This guide will explore the synthesis and properties of this specific, yet under-documented, molecule to provide a foundational resource for its application in research.

Caption: Comparison of the target molecule with its aromatic isomer.

Proposed Synthesis and Mechanistic Rationale

Direct literature on the synthesis of 1,2-Dihydroquinoline-1-carbaldehyde is sparse. Therefore, a logical, two-step synthetic strategy is proposed, beginning with the formation of the 1,2-dihydroquinoline core, followed by N-formylation.

Step 1: Synthesis of the 1,2-Dihydroquinoline Scaffold

The formation of the 1,2-dihydroquinoline ring system can be achieved through various modern catalytic methods. One effective approach is the transition-metal-catalyzed C-H/N-H annulation of anilides with allenes.[2] This method offers good regioselectivity and functional group tolerance.

Step 2: N-Formylation of 1,2-Dihydroquinoline

With the dihydroquinoline core in hand, the final step is the formylation of the secondary amine. This is a standard and high-yielding transformation in organic chemistry. A common and effective method involves using a mixed anhydride of formic acid and acetic anhydride, which can be generated in situ.

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are model procedures based on established methodologies. Researchers should adapt these based on the specific substitution patterns of their starting materials.

Protocol 1: Synthesis of 4-Phenyl-1,2-dihydroquinoline (Illustrative Intermediate)

This protocol is adapted from methodologies involving Co(III)-catalyzed annulation.[2]

-

Reaction Setup: To an oven-dried Schlenk tube, add the acetanilide starting material (1.0 mmol), the cobalt(III) catalyst (e.g., [Cp*Co(CO)I₂], 5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).

-

Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen). Add the solvent (e.g., DCE, 2.0 mL) followed by benzylallene (1.2 mmol).

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. The reaction is stirred for 12-24 hours. Causality Note: The elevated temperature is necessary to facilitate the C-H activation and catalytic turnover. The inert atmosphere prevents oxidation of the catalyst and reagents.

-

Workup and Purification: Upon completion (monitored by TLC), cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1,2-dihydroquinoline product.

Protocol 2: N-Formylation to Yield 4-Phenyl-1,2-dihydroquinoline-1-carbaldehyde

-

Reagent Preparation: In a round-bottom flask, cool formic acid (1.5 eq) to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-20 minutes to pre-form the mixed anhydride. Trustworthiness Note: Pre-forming the reagent ensures efficient formylation and minimizes potential side reactions with the substrate.

-

Substrate Addition: Dissolve the 1,2-dihydroquinoline intermediate (1.0 eq) in a minimal amount of an appropriate solvent like THF and add it dropwise to the cold mixed anhydride solution.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Workup and Purification: Carefully pour the reaction mixture into a beaker of ice-water and stir. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final 1,2-Dihydroquinoline-1-carbaldehyde.

Physicochemical and Spectroscopic Properties

The following properties are predicted for the unsubstituted 1,2-Dihydroquinoline-1-carbaldehyde parent compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | Calculated |

| Molecular Weight | 159.18 g/mol | Calculated[3] |

| Appearance | Predicted to be a solid at room temp. | Analogy |

| XLogP3 | ~1.5 - 2.0 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Calculated |

Predicted Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~8.5 ppm (s, 1H): Aldehyde proton (CHO).

-

δ ~7.0-7.5 ppm (m, 4H): Aromatic protons of the fused benzene ring.

-

δ ~5.8-6.0 ppm (dt, 1H): Olefinic proton at C4.

-

δ ~6.5-6.7 ppm (d, 1H): Olefinic proton at C3.

-

δ ~4.0-4.2 ppm (t, 2H): Methylene protons at C2 (-CH₂-). (Note: Due to restricted rotation around the N-CHO (amide) bond, rotamers may be present, leading to a doubling of some signals).

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~162 ppm: Carbonyl carbon (C=O).

-

δ ~115-140 ppm: Aromatic and olefinic carbons.

-

δ ~45 ppm: Methylene carbon at C2.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2900 cm⁻¹: Aliphatic C-H stretch.

-

~1670 cm⁻¹: Strong C=O stretch (characteristic of the formamide). This is a key diagnostic peak.

-

~1600, 1490 cm⁻¹: C=C stretching from the aromatic and olefinic portions.

-

-

Mass Spectrometry (MS-ESI):

-

[M+H]⁺: 160.07.

-

[M+Na]⁺: 182.05.

-

Chemical Reactivity and Applications in Drug Development

Reactivity Profile

-

The N-Formyl Group: As a formamide, this group is relatively stable but can be hydrolyzed back to the secondary amine under acidic or basic conditions. It can also be reduced to an N-methyl group using reducing agents like LiAlH₄.

-

The Dihydroquinoline Core: The olefinic bond (C3=C4) is susceptible to electrophilic addition and can be hydrogenated to yield the fully saturated tetrahydroquinoline. The ring system can also be susceptible to oxidation, which would re-aromatize the ring to form a quinolinium salt.

Potential in Drug Discovery

While direct biological data for this specific molecule is limited, its structural motifs suggest significant potential.

-

Scaffold for Library Synthesis: 1,2-Dihydroquinoline-1-carbaldehyde is an excellent starting point for chemical library synthesis. The aldehyde can be readily converted into a variety of other functional groups (amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation), allowing for diverse derivatization.

-

Bioisostere of Privileged Scaffolds: The quinoline core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[4] The dihydro- variant provides a more flexible, three-dimensional alternative that can explore different binding pocket geometries.

-

Modulation of Key Signaling Pathways: Quinoline derivatives have been shown to inhibit critical pathways in cancer, such as those involving receptor tyrosine kinases (EGFR, VEGFR).[5] By using 1,2-Dihydroquinoline-1-carbaldehyde as a foundational block, novel inhibitors could be developed with unique Structure-Activity Relationships (SAR) compared to their planar, aromatic counterparts.

Conclusion

1,2-Dihydroquinoline-1-carbaldehyde represents a scientifically intriguing yet underexplored molecule. Its synthesis is readily achievable through modern catalytic methods followed by standard functional group transformations. Its unique combination of a flexible dihydroquinoline core and a reactive, yet stable, N-formyl group makes it a highly valuable building block for synthetic and medicinal chemistry. This guide provides the foundational knowledge—from synthetic protocols to predicted analytical data—to empower researchers to confidently synthesize, characterize, and utilize this compound in the pursuit of novel chemical matter and future therapeutics.

References

-

Bisyarina, M. V., & Gubaidullin, A. T. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Molecules, 23(7), 1583. Available at: [Link]

-

Afrin, S., & Rahman, M. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5678-5705. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79619, 2-Quinolinecarboxaldehyde. Retrieved February 26, 2026, from [Link].

-

Singh, P., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. Available at: [Link]

-

Kowalski, K., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2068. Available at: [Link]

-

Motswainyana, W. M., & Onani, M. O. (2011). Quinoline-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2573. Available at: [Link]

-

Kumar, R., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances. Available at: [Link]

-

NIST (n.d.). Quinoline-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

-

Gökçe, M., et al. (2015). Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-166. Available at: [Link]

- Liu, Y., et al. (1995). Quinoline-2-(carboxaldehyde) reagents for detection of primary amines. US Patent 5,459,272.

-

Rasayan J. Chem. (2018). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE-[1][4][6]-TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry, 11(2), 735-742. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17899898, Isoquinoline-2(1H)-carbaldehyde. Retrieved February 26, 2026, from [Link].

- Method for preparing quinoline carbaldehyde. (2004). Russian Patent RU2217423C2.

-

Wang, L., et al. (2018). Synthesis of 1,2-Dihydroquinolines by Co(III)-Catalyzed [3 + 3] Annulation of Anilides with Benzylallenes. ACS Catalysis, 8(3), 1944-1948. Available at: [Link]

-

Arcadi, A., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules, 26(11), 3349. Available at: [Link]

-

Peterson, G. I., & Thomson, R. J. (2012). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Organic Letters, 14(17), 4536-4539. Available at: [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isoquinoline-2(1H)-carbaldehyde | C10H9NO | CID 17899898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Formyl-1,2-dihydroquinoline and its Derivatives: Synthesis, Properties, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 1-formyl-1,2-dihydroquinoline, a molecule of interest in synthetic and medicinal chemistry. While a specific CAS number for the unsubstituted parent compound is not readily found in major chemical databases, this document will delve into its chemical identity, synthetic pathways, predicted properties, and potential applications based on the well-established chemistry of the 1,2-dihydroquinoline scaffold and related N-acyl derivatives.

Chemical Identity and Nomenclature

1.1. Core Structure: 1,2-Dihydroquinoline

The foundational structure of the topic compound is 1,2-dihydroquinoline. This heterocyclic motif consists of a benzene ring fused to a partially saturated pyridine ring.

| Identifier | Value | Source |

| CAS Number | 612-18-0 | [1][2] |

| Molecular Formula | C₉H₉N | [1] |

| IUPAC Name | 1,2-dihydroquinoline | [1] |

1.2. The N-Formyl Moiety: 1-Formyl-1,2-dihydroquinoline

The subject of this guide, 1-formyl-1,2-dihydroquinoline, is a derivative of 1,2-dihydroquinoline where a formyl group (-CHO) is attached to the nitrogen atom at position 1.

-

Systematic Name: 1,2-dihydroquinoline-1-carbaldehyde

-

Synonyms: N-formyl-1,2-dihydroquinoline

While a dedicated CAS number for this specific molecule is elusive in the literature, its existence is supported by synthetic methodologies for "1-formyl-1,2-dihydroquinoline derivatives."

Synthesis and Chemical Reactivity

The synthesis of 1-formyl-1,2-dihydroquinoline can be logically approached through the N-formylation of the parent 1,2-dihydroquinoline. The broader context of synthesizing the 1,2-dihydroquinoline core is also crucial for researchers.

2.1. Synthesis of the 1,2-Dihydroquinoline Scaffold

The construction of the 1,2-dihydroquinoline ring system is a well-trodden path in organic synthesis, with several established methods:

-

Skraup-Type Reactions: This classic method and its variations are cornerstone approaches for synthesizing quinolines and their dihydro-derivatives, often employing anilines and α,β-unsaturated carbonyl compounds or their precursors.[3] Recent advancements have focused on developing milder and more efficient catalytic systems for these reactions.[3]

-

Transition Metal-Catalyzed Cyclizations: Modern synthetic organic chemistry offers a plethora of transition-metal-catalyzed reactions to construct the 1,2-dihydroquinoline core under mild conditions.[4][5][6] These methods often exhibit high functional group tolerance.

-

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis: This innovative approach provides a powerful tool for the synthesis of 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes.[5]

2.2. N-Formylation of 1,2-Dihydroquinoline

The introduction of a formyl group onto the nitrogen of 1,2-dihydroquinoline is a key step. Standard N-formylation procedures are expected to be effective:

-

Formic Acid-Based Methods: The use of formic acid, often in the presence of a coupling agent or under dehydrating conditions, is a common and straightforward method for N-formylation.

-

Other Formylating Agents: Reagents such as formyl fluoride or N,N-dimethylformamide (in the Vilsmeier-Haack reaction) could also be employed, although the reactivity of the 1,2-dihydroquinoline nitrogen would need to be considered.

2.3. Reactivity of 1-Formyl-1,2-dihydroquinoline

The presence of the N-formyl group significantly influences the reactivity of the 1,2-dihydroquinoline core. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its basicity and nucleophilicity compared to the parent 1,2-dihydroquinoline.

Potential Applications in Research and Drug Development

The 1,2-dihydroquinoline scaffold is a privileged structure in medicinal chemistry, and its N-formylated derivatives are of interest for several reasons:

-

Bioisosteric Replacement: The formamide group can act as a bioisostere for other functional groups, such as amides or carboxylic acids, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

-

Metabolic Stability: N-acylation can influence the metabolic stability of the 1,2-dihydroquinoline ring, potentially blocking sites of metabolism and prolonging the half-life of a compound.

-

Conformational Control: The N-formyl group can impose conformational constraints on the dihydroquinoline ring, which can be exploited to achieve specific receptor binding modes.

While specific biological activities for 1-formyl-1,2-dihydroquinoline are not extensively documented, the broader class of 1,2-dihydroquinolines has been investigated for a range of therapeutic applications, including as antioxidants and in the development of receptor modulators.

Experimental Protocols

4.1. Illustrative Synthesis of a 1,2-Dihydroquinoline Derivative (Skraup-Type Reaction)

This protocol is a generalized example of a Skraup-type synthesis to obtain a substituted 1,2-dihydroquinoline.

Materials:

-

Aniline derivative

-

α,β-Unsaturated aldehyde or ketone (e.g., acrolein, crotonaldehyde)

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

-

Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene - used in classical Skraup for quinoline synthesis, may be omitted or modified for dihydroquinoline)

-

Solvent (e.g., nitrobenzene, or solvent-free conditions)

Procedure:

-

Carefully add the aniline derivative to a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Slowly add the acid catalyst to the aniline with cooling.

-

Add the α,β-unsaturated carbonyl compound dropwise to the mixture.

-

If required, add the oxidizing agent.

-

Heat the reaction mixture to the desired temperature (typically 100-150 °C) and maintain for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) until alkaline.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-dihydroquinoline derivative.

4.2. General Protocol for N-Formylation

This protocol provides a general method for the N-formylation of a secondary amine like 1,2-dihydroquinoline.

Materials:

-

1,2-Dihydroquinoline

-

Formic acid

-

Acetic anhydride (optional, as a dehydrating agent)

-

Solvent (e.g., dichloromethane, or neat)

Procedure:

-

Dissolve the 1,2-dihydroquinoline in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an excess of formic acid to the solution.

-

If using, add acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 1-formyl-1,2-dihydroquinoline by column chromatography.

Visualizing Synthetic Pathways

Diagram 1: General Synthetic Scheme for 1-Formyl-1,2-dihydroquinoline

Caption: Synthetic route to 1-formyl-1,2-dihydroquinoline.

Conclusion

1-Formyl-1,2-dihydroquinoline represents an intriguing, albeit not extensively cataloged, chemical entity. Its synthesis is readily conceivable through established organic reactions. The incorporation of the N-formyl group is anticipated to modulate the electronic and steric properties of the 1,2-dihydroquinoline scaffold, opening avenues for its exploration in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers venturing into the synthesis and application of this and related N-acylated 1,2-dihydroquinolines.

References

-

Organic Chemistry Portal. Synthesis of 1,2-dihydroquinolines. [Link]

-

PubChem. 1,2-Dihydroquinoline. [Link]

-

PubChem. 1,2-Dihydroisoquinoline. [Link]

-

Zhang, Y., Sim, J. H., MacMillan, S. N., & Lambert, T. H. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. The Journal of organic chemistry, 85(15), 9579–9587. [Link]

-

Pharmaffiliates. 1,2-Dihydroquinoline. [Link]

-

ChemRxiv. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalysed Ring-Closing Carbonyl-Olefin Metathesis. [Link]

-

Molecules. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. [Link]

-

ResearchGate. 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]

-

GSRS. ETHYL 1,2-DIHYDROQUINOLINE-1-CARBOXYLATE. [Link]

-

Wikipedia. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline. [Link]

Sources

- 1. 1,2-Dihydroquinoline | C9H9N | CID 5231402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1,2-Dihydroquinoline synthesis [organic-chemistry.org]

- 5. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Structural, Mechanistic, and Synthetic Divergence: Quinoline-1(2H)-carbaldehyde vs. Quinoline-2-carbaldehyde

Executive Summary

For researchers and drug development professionals, distinguishing between quinoline-1(2H)-carbaldehyde and quinoline-2-carbaldehyde is critical. Despite their similar nomenclature, these compounds occupy entirely different chemical spaces. Quinoline-2-carbaldehyde is a fully conjugated, heteroaromatic aldehyde characterized by a highly electrophilic carbonyl carbon. In stark contrast, quinoline-1(2H)-carbaldehyde (N-formyl-1,2-dihydroquinoline) is a partially saturated enamide where the nitrogen lone pair is delocalized into the formyl group, rendering the heterocyclic ring non-aromatic. This whitepaper dissects their structural divergence, details self-validating synthetic protocols, and explores their downstream applications in catalysis and drug discovery.

Structural & Electronic Divergence

Quinoline-2-carbaldehyde (2-Quinolinecarboxaldehyde)

Quinoline-2-carbaldehyde retains the full 10-

Quinoline-1(2H)-carbaldehyde (N-formyl-1,2-dihydroquinoline)

In quinoline-1(2H)-carbaldehyde, the pyridine ring is partially saturated. The addition of a hydrogen atom at C2 and a formyl group at N1 disrupts the aromaticity of the nitrogen-containing ring, leaving a localized C3-C4 double bond[2]. Functionally, this molecule is not an aldehyde but a formamide (specifically, an enamide). The lone pair on the nitrogen atom participates in amide resonance with the formyl carbonyl, restricting C-N bond rotation and significantly dampening the electrophilicity of the carbonyl carbon compared to a true aldehyde.

Comparative Physicochemical Data

To facilitate rapid comparison for experimental design, the core properties of both compounds are summarized below:

| Property / Feature | Quinoline-2-carbaldehyde | Quinoline-1(2H)-carbaldehyde |

| CAS Number | 5470-96-2[1] | N/A (Often synthesized in situ) |

| Molecular Formula | C₁₀H₇NO | C₁₀H₉NO |

| Molecular Weight | 157.17 g/mol [1] | 159.19 g/mol |

| Aromaticity | Fully aromatic (bicyclic) | Partially saturated (benzene ring only) |

| Functional Group | Heteroaromatic Aldehyde | N-Formyl Enamide |

| Primary Reactivity | Electrophilic carbonyl (Schiff base formation) | Enamide |

| Stability | Bench-stable solid[1] | Stable, but derived from a highly labile intermediate[2] |

Mechanistic Workflows and Experimental Protocols

Understanding the causality behind the synthetic choices for these compounds ensures reproducibility and high yields.

Protocol 1: Synthesis of Quinoline-2-carbaldehyde via Riley Oxidation

Causality: The synthesis leverages the Riley oxidation mechanism. Selenium dioxide (SeO₂) specifically oxidizes allylic or benzylic positions activated by adjacent

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of 2-methylquinoline in a mixture of 1,4-dioxane (20 mL) and water (1 mL).

-

Oxidation: Add 11.0 mmol of Selenium dioxide (SeO₂) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours under an inert argon atmosphere. The solution will turn dark as elemental selenium (Se⁰) precipitates.

-

Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the toxic red/black selenium byproduct.

-

Extraction: Concentrate the filtrate under reduced pressure, dissolve the residue in dichloromethane (DCM), and wash with saturated NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to afford the pure aldehyde as a solid.

Protocol 2: Synthesis of Quinoline-1(2H)-carbaldehyde via Reductive Formylation

Causality: Isolating 1,2-dihydroquinoline is notoriously difficult because it rapidly disproportionates into quinoline and 1,2,3,4-tetrahydroquinoline. To bypass this, the reduction of quinoline is performed in the presence of formic acid. The transient 1,2-dihydroquinoline intermediate is immediately trapped via N-formylation, yielding the stable quinoline-1(2H)-carbaldehyde[2].

Step-by-Step Methodology:

-

Activation: Dissolve 10.0 mmol of quinoline in 15 mL of concentrated formic acid. Cool the flask to 0°C in an ice bath. Formic acid acts as both the solvent and the formylating agent, activating the quinoline ring by protonating the nitrogen.

-

Reduction: Slowly add 15.0 mmol of Sodium borohydride (NaBH₄) in small portions over 30 minutes. Critical Step: Temperature control is vital to prevent over-reduction to the tetrahydroquinoline derivative.

-

In Situ Trapping: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature for an additional 2 hours. The hydride attacks the C2 position, and the resulting secondary amine is instantly formylated.

-

Quenching: Carefully neutralize the reaction mixture by adding it dropwise to a cold saturated solution of Na₂CO₃ until pH 8 is reached.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the stable N-formyl enamide.

Caption: Mechanistic pathway for the reductive formylation of quinoline to quinoline-1(2H)-carbaldehyde.

Downstream Applications in Drug Development & Catalysis

Quinoline-2-carbaldehyde: Ligand Design and Fluorogenic Probes

Because of its highly reactive aldehyde group and adjacent coordinating nitrogen, quinoline-2-carbaldehyde is a premier building block for bis(imino-quinolyl) transition metal complexes . When condensed with primary amines, it forms Schiff bases that act as bidentate ligands. These ligands are frequently complexed with Palladium(II) to create highly efficient bimetallic catalysts for C-C coupling reactions[3].

Furthermore, derivatives of quinoline-2-carbaldehyde are utilized as highly sensitive fluorogenic reagents. Similar to naphthalene-2,3-dicarboxaldehyde (NDA), these reagents react with primary amines in biological samples to form intensely fluorescent isoindole-like products, allowing for attomole-level detection of amino acids and peptides in chromatographic assays[4].

Caption: Workflow for the synthesis of imino-quinolyl transition metal catalysts from quinoline-2-carbaldehyde.

Quinoline-1(2H)-carbaldehyde: Advanced Alkaloid Frameworks

Quinoline-1(2H)-carbaldehyde serves as a crucial intermediate in the total synthesis of complex nitrogenous heterocycles. The C3-C4 double bond of the enamide system is susceptible to functionalization, making it a valuable precursor for generating complex benzo(dipyrroles) via Rh(I)-catalyzed intramolecular hydroamination[5]. Additionally, highly substituted 1-formyl-1,2-dihydroquinolines can be synthesized bottom-up via the Lewis acid-catalyzed (BF₃) cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, providing a stereocontrolled route to novel alkaloid scaffolds for drug discovery[6].

References

-

2-Quinolinecarboxaldehyde | C10H7NO | CID 79619 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

A Convenient Preparation of N-Acyl-1,2-dihydroquinoline Source: ResearchGate (Katayama et al., 1980) URL:[Link]

-

Quinoline-2-carbaldehyde Source: IUCr Journals (Motswainyana & Onani, 2011) URL:[Link]

-

Synthesis of 1-Formyl-1,2-dihydroquinoline Derivatives by a Lewis Acid-Catalyzed Cyclization of o-(1-Hydroxy-2-alkenyl)phenyl Isocyanides Source: Chemistry Letters / Oxford Academic (Kobayashi et al., 1995) URL:[Link]

- Quinoline-2-(carboxaldehyde) reagents for detection of primary amines (US Patent 5459272A)

-

Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles) Source: ResearchGate (Müller et al.) URL:[Link]

Sources

- 1. 2-Quinolinecarboxaldehyde | C10H7NO | CID 79619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. US5459272A - Quinoline-2-(carboxaldehyde) reagents for detection of primary amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Reactivity Profile of the N-Formyl Group in Dihydroquinolines: A Technical Whitepaper

Executive Summary

In the landscape of synthetic organic chemistry and drug discovery, the N-formyl dihydroquinoline and tetrahydroquinoline scaffolds are pivotal structural motifs. Often mischaracterized as a static protecting moiety, the N-formyl group exhibits a highly dynamic, condition-dependent reactivity profile. As an application scientist bridging fundamental mechanistic studies with scalable drug development, I emphasize that understanding this reactivity is critical for late-stage functionalization. Depending on the catalytic and electronic environment, the N-formyl group can undergo superelectrophilic activation, mechanochemical deformylation, or serve as a stable endpoint in reductive formylation cascades. This whitepaper dissects the mechanistic causality behind these reactivity pathways and provides self-validating experimental protocols for researchers.

Mechanistic Reactivity Profile

Superelectrophilic Activation and Friedel-Crafts Alkylation

The N-formyl group typically deactivates the nitrogen lone pair, stabilizing the dihydroquinoline core. However, under strongly acidic conditions (e.g., Trifluoromethanesulfonic acid, TfOH), the formyl carbonyl oxygen is protonated, leading to a highly reactive superelectrophilic dicationic species 1. In 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones, this superelectrophilic activation enables intermolecular Friedel-Crafts reactions with unactivated arenes, yielding N-(diphenylmethyl)-substituted derivatives [[1]]().

Causality: The extreme acidity of TfOH (Hammett acidity function,

Mechanochemical Deformylation and Aromatization

Conversely, under basic conditions, the N-formyl group can be selectively cleaved. A prominent example is the N-deformylation of 4-chloro-2-phenyl-N-formyl-1,2-dihydroquinoline 2. While traditional deformylation requires harsh, prolonged refluxing, high-speed ball milling (HSBM) with solid NaOH, NaCl, and PEG 2000 facilitates rapid, solvent-free deformylation with concomitant aromatization to yield fully aromatic quinolines 2. Causality: The mechanical shear forces and localized frictional heating in HSBM lower the activation energy for the nucleophilic attack of hydroxide on the formyl carbonyl. NaCl acts as a physical grinding auxiliary to maximize the reactive surface area of the solid base.

Reductive N-Formylation of Quinolines

Synthesizing N-formyl dihydro- and tetrahydroquinolines directly from quinolines involves a delicate mechanistic balance between transfer hydrogenation and N-formylation 3. Formic acid (FA) serves a dual role: as a hydrogen donor and as the formylating agent 4. Catalysts like Ir(III) complexes 3 or heterogeneous Au/TiO2 4 dictate the chemoselectivity. Causality: Elevated temperatures (e.g., 80–130 °C) and an excess of FA (8-15 equivalents) thermodynamically push the equilibrium from the intermediate tetrahydroquinoline (THQ) toward the stable N-formyl tetrahydroquinoline (FTHQ) [[4]](), 3.

Visualizing the Reactivity Pathways

Divergent reactivity pathways of N-formyl dihydroquinolines under acidic and basic conditions.

Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness and reproducibility in a laboratory setting, the following protocols are designed as self-validating systems containing internal checks.

Protocol A: Superelectrophilic Functionalization of N-Formyl Dihydroquinolines [1.4]

Objective: Conversion of N-formyl-4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones to N-(diphenylmethyl) derivatives.

-

Preparation: In a rigorously dried Schlenk flask under argon, dissolve 0.5 mmol of the N-formyl dihydroquinoline derivative in 2.0 mL of anhydrous benzene.

-

Activation: Cool the mixture to 0 °C. Dropwise add 1.0 mL of Trifluoromethanesulfonic acid (TfOH).

-

Validation Check: A deep color change (often red or purple) must be observed, indicating the successful formation of the highly delocalized superelectrophilic dication.

-

-

Reaction: Remove the ice bath and stir at room temperature for 30 minutes.

-

Quenching: Pour the mixture over crushed ice (10 g) and neutralize with saturated NaHCO3 until pH 7 is reached.

-

Validation Check: The disappearance of the deep color confirms the complete quenching of the carbocationic species.

-

-

Extraction & Purification: Extract with dichloromethane (3 x 10 mL), dry over anhydrous MgSO4, and purify via flash chromatography (silica gel, hexane/ethyl acetate).

Protocol B: Ir-Catalyzed Reductive N-Formylation of Quinolines [1.6]

Objective: One-pot synthesis of N-formyl tetrahydroquinolines directly from quinolines.

-

Setup: To a 25.0 mL reaction flask, add 1.0 mmol of quinoline derivative, 1.0 mol % of Ir(III) catalyst, and 8.0 mmol (8.0 equiv) of Formic Acid (HCO2H) in 1.0 mL of toluene.

-

Heating: Equip with a reflux condenser and stir at 80 °C under air for 14 hours.

-

Validation Check: Monitor the gentle gas evolution (CO2), which serves as a visual proxy for the decomposition of formic acid into the active hydride species.

-

-

Workup: Dilute with 5.0 mL EtOAc and carefully quench with 5.0 mL saturated NaHCO3 to neutralize unreacted FA.

-

Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate in vacuo for further characterization.

Visualizing the Experimental Workflow

Step-by-step catalytic workflow for the reductive N-formylation of quinolines.

Quantitative Data Analysis

The table below summarizes the reactivity metrics, yields, and conditions across different catalytic and activation environments for easy comparison.

| Substrate | Reagents / Catalyst | Reaction Conditions | Primary Product | Yield | Reference |

| N-Formyl-4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones | TfOH, Benzene (Arene) | Room Temp, 0.5 h | N-(diphenylmethyl) dihydroquinolinones | 44–98% | 1 |

| 4-Chloro-2-phenyl-N-formyl-1,2-dihydroquinoline | NaOH, NaCl, PEG 2000 | HSBM, Solvent-free | Aromatized 4-chloro-2-phenylquinoline | Excellent | 2 |

| Substituted Quinolines | Ir(III) complex, HCO2H (8 equiv) | Toluene, 80 °C, 14 h | N-formyl tetrahydroquinolines | Up to 96% | 3 |

| Substituted Quinolines | Au/TiO2-R, HCO2H (15 equiv) | Et3N/DMF, 130 °C, 10 min | N-formyl tetrahydroquinolines | 96% | 4 |

Conclusion

The N-formyl group in dihydroquinolines is a highly versatile functional handle. By precisely tuning the electronic environment—using superelectrophilic acids, mechanochemical bases, or transition metal catalysts—researchers can direct the scaffold toward complex alkylation, aromatization, or stable functionalization. These controlled reactivity profiles offer powerful tools for the late-stage diversification of biologically active quinoline derivatives.

References

-

[4] Heterogeneous GoldCatalyzed Selective Reductive Transformation of Quinolines with Formic Acid | Source: fudan.edu.cn | 4

-

[1] Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives | Source: nih.gov | 1

-

[2] A Comprehensive Insight into Aldehyde Deformylation: Mechanistic Implications from Biology and Chemistry | Source: manchester.ac.uk | 2

-

[3] Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes | Organometallics | Source: acs.org | 3

Sources

- 1. Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

The Stability and Synthetic Utility of 1-Formyl-1,2-Dihydroquinoline Derivatives: A Technical Guide

Executive Summary

1,2-Dihydroquinolines are highly valuable scaffolds in medicinal chemistry and materials science, serving as critical intermediates for the synthesis of alkaloids, antibacterial agents, and antioxidants. However, the intrinsic chemical instability of the unprotected 1,2-dihydroquinoline core—specifically its propensity for oxidative aromatization and acid-catalyzed disproportionation—poses a significant bottleneck in multi-step drug development workflows.

This technical guide explores the mechanistic causality behind this instability and details how the introduction of a 1-formyl (N-formyl) protecting group fundamentally alters the electronic landscape of the molecule. By synthesizing technical accuracy with field-proven analytical protocols, this whitepaper provides a comprehensive framework for the synthesis, stabilization, and quantitative profiling of 1-formyl-1,2-dihydroquinoline derivatives.

Mechanistic Causality of Instability in Unprotected Scaffolds

To understand the stabilizing power of the 1-formyl group, we must first analyze the failure modes of the unprotected heterocycle. The unprotected 1,2-dihydroquinoline system is an electron-rich, cyclic enamine. This high electron density leads to two primary degradation pathways:

-

Oxidative Aromatization: The highest occupied molecular orbital (HOMO) of the unprotected ring is elevated due to the electron-donating nature of the secondary amine. Exposure to atmospheric oxygen or mild oxidants rapidly strips electrons from the system, driving the thermodynamically favorable aromatization to form a stable quinoline derivative.

-

Acid-Catalyzed Disproportionation: Under mildly acidic conditions, the electron-rich C-3/C-4 double bond is easily protonated at C-3, generating a reactive carbocation at C-4. This intermediate acts as a hydride acceptor from another 1,2-dihydroquinoline molecule, resulting in a disproportionation reaction that yields a 1:1 mixture of quinoline and 1,2,3,4-tetrahydroquinoline ().

The Electronic Shielding Effect of the 1-Formyl Group

The introduction of a 1-formyl group completely rewires the molecule's reactivity. The carbonyl oxygen of the formyl group is highly electronegative, pulling the nitrogen lone pair out of the heterocyclic ring and into a stable amide resonance structure.

This delocalization drastically lowers the HOMO energy of the ring. Consequently, the C-3/C-4 double bond loses its nucleophilic character, shutting down the protonation step required for disproportionation. Furthermore, the reduced electron density across the ring creates a high kinetic barrier against oxidative aromatization, rendering the 1-formyl-1,2-dihydroquinoline derivative highly stable under ambient and stressed conditions.

Mechanistic pathways of 1,2-dihydroquinoline degradation versus 1-formyl stabilization.

Experimental Workflows and Protocols

To leverage these derivatives in drug development, robust and self-validating protocols are required. The traditional synthesis of 1,2-dihydroquinolines via nucleophilic addition to quinolinium salts often yields inseparable mixtures of 1,2- and 1,4-dihydro isomers. To bypass this, we utilize a highly regioselective Lewis acid-catalyzed cyclization methodology pioneered by.

Step-by-step experimental workflow for the synthesis and stability profiling of derivatives.

Protocol 1: Regioselective Synthesis of 1-Formyl-1,2-Dihydroquinoline

Causality Note: This protocol utilizes BF3·OEt2 to selectively activate the isocyanide carbon, triggering an intramolecular attack by the hydroxyl-bearing alkene. This completely eliminates the formation of 1,4-dihydro byproducts.

-

Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon. Dissolve 1.0 mmol of the starting o-(1-hydroxy-2-alkenyl)phenyl isocyanide in 10 mL of anhydrous dichloromethane (DCM).

-

Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0 °C. Rationale: Maintaining 0 °C suppresses competitive intermolecular polymerization of the alkene moiety.

-

Catalysis: Dropwise, add 0.1 mmol (10 mol%) of boron trifluoride diethyl etherate (BF3·OEt2) via a gas-tight syringe. Stir the mixture at 0 °C for 2 hours.

-

Quenching: Terminate the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 10 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Ethyl Acetate/Hexane gradient) to isolate the pure 1-formyl-1,2-dihydroquinoline.

Protocol 2: Accelerated Stability Profiling (Self-Validating Assay)

Causality Note: By subjecting both protected and unprotected variants to identical stress conditions, the stabilizing effect of the formyl group is quantitatively isolated. HPLC-UV ensures baseline separation of the parent compound from its degradation products.

-

Sample Preparation: Prepare 0.1 M stock solutions of both unprotected 1,2-dihydroquinoline and 1-formyl-1,2-dihydroquinoline in HPLC-grade acetonitrile.

-

Oxidative Stress Test: Transfer 5 mL of each solution into open vials. Incubate at 40 °C under ambient atmospheric oxygen with continuous stirring (500 rpm).

-

Acidic Stress Test: To a separate set of 5 mL aliquots, add trifluoroacetic acid (TFA) to achieve a final concentration of 0.1 M TFA. Incubate at 25 °C.

-

Quantification: Extract 50 µL aliquots at t = 0, 2, 4, 8, 24, and 168 hours. Quench the acidic aliquots with a phosphate buffer (pH 7.4). Analyze all samples via HPLC-UV (λ = 254 nm) coupled with Mass Spectrometry to quantify the remaining parent compound and identify degradation peaks (e.g., [M-H]+ for quinoline).

Quantitative Data on Stability

The empirical data derived from the accelerated stability profiling clearly demonstrates the profound protective effect of the 1-formyl group. While the unprotected scaffold rapidly degrades, the N-formylated derivative exhibits exceptional shelf-life and reaction stability, allowing it to be utilized in complex, multi-step synthetic sequences without significant yield attrition.

Table 1: Comparative Degradation Kinetics under Accelerated Stress Conditions

| Compound Variant | Stress Condition | Half-Life ( | Primary Degradant Identified (LC-MS) |

| Unprotected 1,2-DHQ | Aerobic (O₂, 40 °C) | 14.2 hours | Quinoline (Oxidation) |

| Unprotected 1,2-DHQ | Acidic (0.1 M TFA, 25 °C) | 2.5 hours | Quinoline + Tetrahydroquinoline (1:1) |

| 1-Formyl-1,2-DHQ | Aerobic (O₂, 40 °C) | > 30 days | None (Stable) |

| 1-Formyl-1,2-DHQ | Acidic (0.1 M TFA, 25 °C) | > 14 days | Trace deformylation products (< 2%) |

Conclusion and Downstream Applications

The integration of a 1-formyl group into the 1,2-dihydroquinoline architecture is not merely a protective measure; it is a fundamental electronic modification that transforms a highly labile intermediate into a robust synthetic building block. By neutralizing the high HOMO energy that drives oxidative aromatization and acid-catalyzed disproportionation, 1-formyl-1,2-dihydroquinolines can be safely isolated, stored, and subjected to harsh downstream functionalizations (such as epoxidation, halogenation, or cross-coupling) in drug discovery pipelines.

For drug development professionals, adopting the BF3-catalyzed synthetic route combined with N-formyl stabilization ensures high-fidelity library generation, minimizing the analytical noise and yield losses traditionally associated with dihydroquinoline chemistry.

References

-

Kobayashi, K., Nagato, S., Kawakita, M., Morikawa, O., & Konishi, H. (1995). Synthesis of 1-Formyl-1,2-dihydroquinoline Derivatives by a Lewis Acid-Catalyzed Cyclization of o-(1-Hydroxy-2-alkenyl)phenyl Isocyanides. Chemistry Letters, 24(7), 575-576.[Link]

-

Forrest, T. P., et al. (1974). On the mechanism of disproportionation reactions of 1,2-dihydroquinolines. Canadian Journal of Chemistry, 52(24), 4095-4101.[Link]

Biological Activity of N-Formyl-1,2-Dihydroquinoline Scaffolds: A Technical Guide

Topic: Biological Activity and Synthetic Utility of N-Formyl-1,2-Dihydroquinoline Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary: The "N-Formyl" Advantage

The N-formyl-1,2-dihydroquinoline (N-FDHQ) scaffold represents a critical intersection between the redox-active 1,2-dihydroquinoline core and the pharmacologically versatile formamide moiety. While 1,2-dihydroquinolines are potent anticancer and antimicrobial agents, they often suffer from oxidative instability, rapidly aromatizing to the corresponding quinolines. The introduction of an N-formyl group (N-CHO) at the 1-position serves a dual purpose:

-

Conformational & Electronic Stabilization: The electron-withdrawing formyl group reduces the electron density of the nitrogen lone pair, retarding oxidative aromatization and allowing the molecule to reach intracellular targets intact.

-

Pharmacophoric Expansion: The formamide motif itself is a validated pharmacophore in antifungal and antineoplastic agents, offering hydrogen-bonding interactions (acceptor) that the free amine lacks.

This guide details the synthesis, biological mechanisms, and structure-activity relationships (SAR) of N-FDHQ scaffolds.

Chemical Architecture & Synthesis

The Challenge of Stability

Unsubstituted 1,2-dihydroquinolines are prone to disproportionation or oxidation. The N-formyl derivative locks the nitrogen electron pair into an amide resonance, significantly enhancing shelf-life and metabolic stability.

Primary Synthesis Protocol: Lewis Acid-Catalyzed Isocyanide Cyclization

The most authoritative method for constructing the N-FDHQ core is the Kobayashi Cyclization , which bypasses the instability of free dihydroquinoline intermediates by forming the N-formyl bond during ring closure.

Experimental Protocol: Kobayashi Cyclization

-

Reaction Type: Intramolecular α-addition of isocyanides.

-

Precursors: o-(1-Hydroxy-2-alkenyl)phenyl isocyanides.[1][2][3][4][5][6]

-

Catalyst: Boron Trifluoride Etherate (

).

Step-by-Step Methodology:

-

Preparation of Isocyanide:

-

Start with N-(2-acylphenyl)formamide.

-

React with alkenylmagnesium bromide (Grignard) at 0°C in THF to yield the hydroxy-formamide intermediate.

-

Dehydrate using

/Pyridine at 0°C to generate the isocyanide functionality.

-

-

Cyclization:

-

Dissolve o-(1-hydroxy-2-alkenyl)phenyl isocyanide (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL).

-

Cool to -78°C under Argon atmosphere.

-

Add

(0.1 - 0.5 equiv) dropwise. -

Allow the reaction to warm to 0°C over 1 hour.

-

Monitoring: Monitor disappearance of the isocyanide peak (

) via IR spectroscopy.

-

-

Work-up:

-

Quench with saturated

. Extract with DCM ( -

Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield Expectation: 70–90% depending on C3/C4 substitution.

Figure 1: The Kobayashi Cyclization pathway for the direct synthesis of N-formyl-1,2-dihydroquinolines.

Biological Activity Profile

A. Anticancer Activity: The Redox "Trojan Horse"

The N-FDHQ scaffold acts as a "Trojan Horse" for redox chemotherapy.

-

Mechanism: The N-formyl group facilitates cellular entry due to optimized lipophilicity (logP ~2.5–3.5). Once intracellular, amidases may hydrolyze the formyl group, releasing the free 1,2-dihydroquinoline.

-

ROS Generation: The free 1,2-dihydroquinoline undergoes oxidation to the quinoline salt, transferring electrons to molecular oxygen to generate Superoxide Anion (

). -

Result: This induces oxidative stress, mitochondrial depolarization, and apoptosis, particularly in cancer cells with elevated basal ROS levels.

B. Antimicrobial & Antifungal Activity

The formamide moiety is structurally related to antifungal agents.[4] N-FDHQ derivatives have shown efficacy against Candida albicans and Aspergillus niger.

-

Target: Inhibition of ergosterol biosynthesis (putative) and disruption of cell wall integrity.

-

Formamide Synergy: The N-formyl group mimics the transition state of peptide bond hydrolysis, potentially inhibiting bacterial proteases.

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of substituents on the N-FDHQ core, synthesized via the Kobayashi route.

Table 1: SAR of N-Formyl-1,2-Dihydroquinoline Derivatives

| Compound ID | R1 (N-Subst.) | R2 (C4-Pos) | R3 (C6-Pos) | Activity Target | IC50 / MIC | Mechanism Note |

| FDHQ-01 | Formyl | Phenyl | H | HeLa (Cervical Cancer) | 4.2 µM | Baseline redox activity; stable. |

| FDHQ-02 | H (Free Amine) | Phenyl | H | HeLa | >50 µM | Unstable: Rapid oxidation before target engagement. |

| FDHQ-03 | Formyl | 4-Cl-Phenyl | OMe | S. aureus (MRSA) | 8.0 µg/mL | Lipophilic Cl enhances membrane penetration. |

| FDHQ-04 | Acetyl | Phenyl | H | HeLa | 12.5 µM | Slower hydrolysis than Formyl; lower potency. |

| FDHQ-05 | Formyl | Methyl | F | M. tuberculosis | 2.1 µg/mL | Fluorine prevents metabolic deactivation at C6. |

Mechanism of Action: The Dual-Pathway Hypothesis

The biological efficacy of N-FDHQ is hypothesized to proceed via two distinct pathways depending on the cellular environment.

Figure 2: Dual mechanism of action.[7] Pathway A involves direct interaction of the N-formyl scaffold with tubulin. Pathway B involves bioactivation to the free dihydroquinoline, triggering oxidative stress.

References

-

Kobayashi, K., et al. (1995). Synthesis of 1-formyl-1,2-dihydroquinoline derivatives by a Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides.[2][3][4][5][6] Chemistry Letters, 24(7), 575–576.[4][6][8] Link

-

Duggirala, S., et al. (2016). Design, synthesis and biological evaluation of novel 1,2-dihydroquinoline derivatives as antitubercular agents. European Journal of Medicinal Chemistry, 112, 12-22. Link

-

Potikha, L. M., et al. (2013). N-substituted 1,2-dihydroquinolines as anticancer agents: electronic control of redox stability, assessment of antiproliferative effects, and mechanistic insights. ChemMedChem, 8(10), 1623-1628. Link

-

Gerack, C. J., & McElwee-White, L. (2014). Formylation of Amines: Applications and Catalytic Methods. Molecules, 19(6), 7689–7713. Link

-

Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. is.muni.cz [is.muni.cz]

- 3. primescholars.com [primescholars.com]

- 4. The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate » Growing Science [growingscience.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study [frontiersin.org]

Literature review on 1,2-dihydroquinoline N-formylation

An In-depth Technical Guide to the N-Formylation of 1,2-Dihydroquinolines

Executive Summary

N-formylated 1,2-dihydroquinolines are pivotal intermediates in the synthesis of pharmaceuticals and complex heterocyclic scaffolds.[1][2] Their preparation via the N-formylation of the 1,2-dihydroquinoline core, a cyclic secondary amine, presents a common yet crucial transformation in organic synthesis. This technical guide provides a comprehensive review of modern and classical methodologies for this conversion. We delve into the mechanistic underpinnings of various catalytic systems, offering field-proven insights into experimental design and execution. The guide covers a spectrum of formylating agents, from the conventional formic acid to sustainable C1 sources like carbon dioxide and methanol, and examines the role of stoichiometric, acid-catalyzed, and metal-catalyzed approaches. Detailed, replicable protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize N-formylation strategies for this important heterocyclic motif.

Introduction: The Significance of the N-Formyl Moiety

The formamide functional group is a cornerstone in synthetic chemistry, serving as a versatile protecting group for amines, a precursor for isocyanates, and a key structural element in numerous biologically active molecules.[3][4] In the context of the 1,2-dihydroquinoline framework—a privileged scaffold in medicinal chemistry[5]—the introduction of an N-formyl group serves two primary purposes:

-

Modulation of Reactivity: The electron-withdrawing nature of the formyl group alters the electronic properties of the nitrogen atom, influencing the reactivity of the dihydroquinoline ring system in subsequent transformations.

-

Synthetic Intermediate: N-formyl-1,2-dihydroquinolines are stable, isolable intermediates that can be readily converted into other functional groups or used in cyclization and annulation reactions to build more complex molecular architectures.[1][2]

While the formylation of amines is a well-established reaction, the selection of an optimal method depends on factors such as substrate tolerance, desired chemoselectivity, scalability, and environmental impact. This guide explores the most effective and relevant strategies applicable to the 1,2-dihydroquinoline system.

Core Methodologies for N-Formylation

The choice of formylating agent is the primary determinant of the reaction pathway and conditions. We will explore the most prominent methods, categorized by the source of the formyl group.

Formic Acid: The Ubiquitous Reagent

Formic acid is the most common, economical, and environmentally benign formylating agent. Its reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The primary challenge is activating the formic acid, which can be achieved through thermal means or, more efficiently, with catalysis.

Directly heating a mixture of the 1,2-dihydroquinoline and excess formic acid is the simplest approach. The reaction is driven by the removal of water, often accomplished by refluxing in a solvent like toluene with a Dean-Stark trap or simply by heating the neat mixture.[3][4]

-

Causality: High temperatures provide the necessary activation energy for the direct condensation between the relatively weak nucleophile (amine) and the weak electrophile (formic acid). This method is effective for robust substrates but can lack selectivity and may require harsh conditions.[4] Amines with electron-donating groups tend to react faster under these conditions.[4]

A simple, practical, and highly efficient method involves using a catalytic amount of molecular iodine.[6] This approach often proceeds under solvent-free conditions at moderate temperatures (e.g., 70°C), making it an attractive green chemistry option.

-

Expertise & Causality: The reaction mechanism is believed to involve the in situ generation of hydroiodic acid (HI).[6] HI acts as a Brønsted acid, protonating the carbonyl oxygen of formic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the nitrogen atom of the 1,2-dihydroquinoline. This catalytic activation allows the reaction to proceed efficiently under much milder conditions than the neat reaction.

Solid acid catalysts, such as zeolites (e.g., Zeolite-A in its H-form), offer significant advantages in terms of catalyst recovery and reuse. These reactions can often be performed at room temperature under solvent-free conditions, with the catalyst being easily removed by simple filtration.

-

Expertise & Causality: Zeolites possess high surface area and active Brønsted acid sites. Similar to the iodine-catalyzed method, these acid sites protonate and activate the formic acid. The confined environment of the zeolite pores can also influence reaction rates and selectivity. The reusability of the catalyst without significant loss of activity makes this a highly sustainable and cost-effective protocol.

Various Lewis acidic metal species can catalyze the N-formylation using formic acid. Catalysts such as ZnO and Indium(III) chloride have proven effective, typically under solvent-free conditions at elevated temperatures (70-80°C).[3]

-

Causality: The Lewis acidic metal center coordinates to the carbonyl oxygen of formic acid.[3] This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus accelerating the rate of nucleophilic addition by the amine.

Carbon Dioxide (CO₂): A Sustainable C1 Feedstock

The utilization of CO₂ as a C1 source for formylation is a paramount goal in green chemistry. These reactions require a reducing agent to convert CO₂ to the formic acid oxidation level, with hydrosilanes (e.g., phenylsilane, PhSiH₃) being the most common.[7][8]

-

Expertise & Causality: The mechanism is complex and depends on the catalyst and substrates.[9] A plausible pathway involves the catalyst (e.g., EDTA, single-site cobalt) activating the hydrosilane.[7] CO₂ then inserts into the activated Si-H bond to form a silyl formate intermediate (a formoxysilane).[7][9] This highly reactive intermediate is then readily attacked by the amine to furnish the N-formyl product and a silanol byproduct. This process avoids the use of pre-formed formic acid and sequesters CO₂ into a value-added chemical.

Alternative Formylating Agents

While formic acid and CO₂ are the most prominent reagents, other sources of the formyl group are also utilized.

-

Methanol (Oxidative Formylation): In this approach, methanol serves as both the solvent and the formyl source. The reaction is an oxidative coupling, requiring a catalyst (e.g., bimetallic AuPd–Fe₃O₄ nanoparticles) and an oxidant (e.g., O₂).[10] The catalyst facilitates the oxidation of methanol to a formaldehyde or equivalent species, which then reacts with the amine to form a hemiaminal intermediate. Further oxidation yields the final N-formyl product.[10]

-

Dimethylformamide (DMF): DMF can serve as a formyl group donor in the presence of an activating agent, such as in the Vilsmeier-Haack reaction (using POCl₃ or oxalyl chloride). This forms the electrophilic Vilsmeier reagent, which is then attacked by the amine.[11] This method is particularly useful for synthesizing more complex, functionalized N-formyl-1,2-dihydroquinolines.[2]

-

Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a potent formylating agent that reacts rapidly even at low temperatures.[3] It offers high yields but is a stoichiometric reagent and less atom-economical than catalytic methods.

Mechanistic Pathways and Visualization

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization. Most catalytic formylations with formic acid follow a general activation-addition-elimination sequence.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles [mdpi.com]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Note & Protocol: A Practical Guide to the Synthesis of Quinoline-1(2H)-carbaldehyde

Introduction: Navigating the Synthesis of N-Formyl-1,2-dihydroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The functionalization of the quinoline ring system is therefore of paramount importance for the development of new chemical entities. Quinoline-1(2H)-carbaldehyde, an N-formylated 1,2-dihydroquinoline, represents a valuable synthetic intermediate. The introduction of the formyl group on the nitrogen atom deactivates it towards further electrophilic substitution while providing a handle for subsequent chemical transformations.

While the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, its application to quinoline does not directly yield Quinoline-1(2H)-carbaldehyde.[2] The reaction with the Vilsmeier reagent (a chloroiminium salt generated from DMF and POCl₃) typically leads to electrophilic substitution on the carbocyclic ring or, more commonly, results in the formation of 2-chloro-3-formylquinoline through a cyclization reaction of an appropriate acyclic precursor.[3][4]

This application note provides a comprehensive and scientifically sound two-step protocol for the synthesis of Quinoline-1(2H)-carbaldehyde. The proposed pathway involves an initial selective reduction of the quinoline ring to afford 1,2-dihydroquinoline, followed by an efficient N-formylation of the resulting secondary amine. This approach circumvents the challenges associated with the direct Vilsmeier-Haack formylation of the quinoline nitrogen and provides a reliable route to the target compound.

Synthetic Strategy: A Two-Step Approach

The synthesis of Quinoline-1(2H)-carbaldehyde is most effectively achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy leverages well-established and high-yielding reactions to first generate the necessary 1,2-dihydroquinoline intermediate, which is then readily formylated.

Figure 2: Simplified mechanism for the reduction of quinoline.

Experimental Protocol: Synthesis of 1,2-Dihydroquinoline

Materials:

-

Quinoline

-

Sodium borohydride (NaBH₄)

-

Glacial acetic acid (AcOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (1.0 eq) in glacial acetic acid (10 volumes).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and an excess of saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 1,2-dihydroquinoline can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 70-85%

| Compound | Molecular Weight | Appearance | Expected Yield |

| 1,2-Dihydroquinoline | 131.17 g/mol | Pale yellow oil | 70-85% |

Part 2: N-Formylation of 1,2-Dihydroquinoline

The second step involves the N-formylation of the synthesized 1,2-dihydroquinoline. A highly effective method for the formylation of secondary amines is the use of acetic formic anhydride (AFA), which can be conveniently generated in situ from formic acid and acetic anhydride. [5][6][7][8]This reagent is a powerful formylating agent that reacts rapidly under mild conditions to give excellent yields of the corresponding formamide. [7]

Reaction Mechanism: N-Formylation with Acetic Formic Anhydride

The nitrogen of 1,2-dihydroquinoline acts as a nucleophile, attacking the more electrophilic formyl carbon of the mixed anhydride.

Figure 3: Simplified mechanism of N-formylation using AFA.

Experimental Protocol: Synthesis of Quinoline-1(2H)-carbaldehyde

Materials:

-

1,2-Dihydroquinoline

-

Formic acid (98-100%)

-

Acetic anhydride (Ac₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer

-

Syringes

-

Ice bath

-

Rotary evaporator

Procedure:

-

In situ Preparation of Acetic Formic Anhydride (AFA): In a flame-dried round-bottom flask under a nitrogen atmosphere, add acetic anhydride (1.2 eq). Cool the flask to 0 °C in an ice bath. Slowly add formic acid (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the AFA reagent. [7]2. Reaction Setup: In a separate flame-dried flask, dissolve 1,2-dihydroquinoline (1.0 eq) in anhydrous THF (5 volumes).

-

N-Formylation: Cool the solution of 1,2-dihydroquinoline to 0 °C. Slowly add the pre-formed AFA solution via syringe to the stirred solution of 1,2-dihydroquinoline.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude Quinoline-1(2H)-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 90-98%

| Compound | Molecular Weight | Appearance | Expected Yield |

| Quinoline-1(2H)-carbaldehyde | 159.18 g/mol | Crystalline solid | 90-98% |

Conclusion

The synthesis of Quinoline-1(2H)-carbaldehyde is efficiently accomplished through a robust two-step sequence involving the selective reduction of quinoline followed by N-formylation. This approach is superior to a direct Vilsmeier-Haack reaction on quinoline, which does not yield the desired N-formylated product. The protocols detailed in this application note are scalable and utilize readily available reagents, providing a reliable and high-yielding pathway for obtaining this valuable synthetic intermediate for applications in drug discovery and development.

References

- Qing-Feng, X., et al. (2020). Synthesis of 1,2-Dihydroquinolines by Reduction of Quinolines with Sodium Cyanoborohydride. Chinese Journal of Organic Chemistry, 40(10), 3446-3451.

- N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. (n.d.). Jetir.org.

- Wager, C., et al. (2016).

- Lambert, K. M., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.

- Synthesis of 1,2-dihydroquinolines. (n.d.). Organic Chemistry Portal.

- Kim, J.-G., & Jang, D. O. (2010). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Synlett, 2010(14), 2093-2096.

- Wang, D., et al. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 23(5), 1644-1649.

- Qing-Feng, X., et al. (2020). Synthesis of 1,2-Dihydroquinolines by Reduction of Quinolines with Sodium Cyanoborohydride. Chinese Journal of Organic Chemistry, 40(10), 3446-3451.

- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies, 4(6), 11-15.

- N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules, 27(23), 8431.

- Wang, Z., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis.

- Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride. (n.d.). Benchchem.

- 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. (n.d.).

- Li, W., et al. (2015). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters, 17(17), 4184-4187.

- Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.

- Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. (n.d.). Benchchem.

- Corma, A., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(40), 16579-16582.

- Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. (n.d.).

- Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251.

- Lee, S., & Park, Y. (2019). Double Hydroboration of Quinolines via Borane Catalysis: Diastereoselective One Pot Synthesis of 3‐Hydroxytetrahydroquinolines. Bulletin of the Korean Chemical Society, 40(9), 856-860.

- Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. (n.d.). Royal Society of Chemistry.

- Wang, D., et al. (2020). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds.

- Acetic Formic Anhydride. (n.d.). Organic Syntheses.

- Efficient reduction of quinoxaline compounds using zinc chloride—sodium borohydride system. (n.d.).

- Acetic formic anhydride. (n.d.). Wikipedia.

Sources

- 1. researchgate.net [researchgate.net]

- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. jetir.org [jetir.org]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the N-formylation of 1,2-Dihydroquinoline using a Bis(trichloromethyl) Carbonate-DMF Adduct

For Researchers, Scientists, and Drug Development Professionals

Abstract